molecular formula C15H9ClO2 B2469054 3-(3-Chlorophenyl)chromen-2-one CAS No. 23000-36-4

3-(3-Chlorophenyl)chromen-2-one

Cat. No. B2469054
CAS RN: 23000-36-4
M. Wt: 256.69
InChI Key: UQCDNAKCEWMCJP-UHFFFAOYSA-N
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Description

“3-(3-Chlorophenyl)chromen-2-one” is a chemical compound that belongs to the class of coumarins . It is functionally related to a coumarin . The linear formula of this compound is C15H9O3Cl1 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a three-component reaction for the synthesis of novel 3-heteroaryl-coumarin utilizing acetylcoumarin synthon under ultrasonic irradiation was developed . Another method involves the reaction of 3-acetyl-2H-chromen-2-one with 4-Chloro benzaldehyde through Claisen–Schmidt condensation .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray analysis . The structure of 3-[4-(4’-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one was determined by X-ray analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of 3-acetyl-2H-chromen-2-one with 4-Chloro benzaldehyde through Claisen–Schmidt condensation has been reported . Another study reported the reaction of 3-acetyl-2H-chromen-2-one with 4-Chloro benzaldehyde and 10 mL ethanol taken in a round bottom flask .

Scientific Research Applications

  • Synthetic Methodologies and Chemical Reactions:

    • A study by Raj Kumar Ramagiri & R. R. Vedula (2014) explored the efficient synthesis of chromen-2-ones, including 3-(3-Chlorophenyl)chromen-2-one derivatives, using a one-pot, three-component synthesis method. This process involved the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one, primary amines, and phenyl isothiocyanates.
    • Another study by Matteo Alonzi et al. (2014) highlighted the use of polystyrene-supported catalysts in the Michael addition for the synthesis of Warfarin and its analogues, which involve chromen-2-one structures.
  • Crystallography and Molecular Structure:

    • The crystal structure of a related compound, 2-(4-Chlorophenyl)chromen-4-one, was studied by Shailja Singh et al. (2011). This research focused on the synthetic flavonoid's molecular structure, highlighting the angles and interactions between the chromen-4-one skeleton and the chlorophenyl ring.
  • Antimicrobial and Biological Activities:

    • Research by D. Ashok et al. (2016) involved the microwave-assisted synthesis of novel pyrano[2,3-f]chromen-4-ones, demonstrating significant antimicrobial activity against certain bacterial and fungal strains.
    • A study by A. Al-ayed (2011) synthesized derivatives of chromen-2-one and evaluated their antibacterial and antioxidant activities, finding that certain derivatives showed significant activities.
  • Catalysis and Green Chemistry:

    • G. Brahmachari & K. Nurjamal (2017) developed a catalyst-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones, which are related to chromen-2-ones, emphasizing an eco-friendly and efficient synthesis method.
    • The work of M. Salari et al. (2016) highlighted the use of choline hydroxide as a catalyst in the synthesis of chromen-4-ones, showcasing an efficient and environmentally friendly method.
  • Molecular Docking and Spectroscopy:

    • The paper by R. M. Okasha et al. (2022) discussed the molecular docking and antimicrobial activity of a benzo[f]chromene derivative, demonstrating the potential of chromen-2-one structures in drug discovery.
  • Supramolecular Structures:

    • A study by I. Padilla-Martínez et al. (2011) investigated the molecular and supramolecular structures of chromeno[4,3-c]pyrazol-4-one isomers, providing insights into the interactions and configurations of such molecules.

Future Directions

While the specific future directions for “3-(3-Chlorophenyl)chromen-2-one” are not mentioned in the retrieved papers, there is a general interest in the synthesis of coumarin derivatives due to their diverse biological activities and potential therapeutic possibilities .

properties

IUPAC Name

3-(3-chlorophenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2/c16-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)18-15(13)17/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCDNAKCEWMCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)chromen-2-one

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